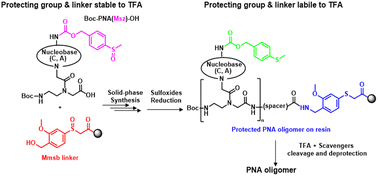A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)†
Organic & Biomolecular Chemistry Pub Date: 2023-09-25 DOI: 10.1039/D3OB01348K
Abstract
Peptide Nucleic Acids (PNAs) are an intriguing class of synthetic biomolecules with great potential in medicine. Although PNAs could be considered analogs of oligonucleotides, their synthesis is more like that of peptides. In both cases, a Solid-Phase Synthesis (SPS) approach is used. Herein, the advantage using Boc as a temporal protecting group has been demonstrated to be more favored than Fmoc. In this context, a new PNA SPS strategy has been developed based on a safety-catch protecting group scheme for the exocyclic nitrogen of the side-chain bases and the linker. Sulfinyl (sulfoxide)-containing moieties are fully stable to the trifluoroacetic acid (TFA) used to remove the Boc group, but they can be reduced to the corresponding sulfide derivatives, which are labile in the presence of TFA. The efficiency of this novel synthetic strategy has been demonstrated in the synthesis of the PNA pentamer H–PNA(TATCT)–βAla–OH.


Recommended Literature
- [1] “Catch-and-release” of porphyrins by photoswitchable self-assembled monolayers
- [2] Stealth-like polysarcosine-modified nanoparticles with low dye doses and long blood circulation for efficient breast cancer pulmonary metastasis imaging†
- [3] Nickelocene-mediating sensor for hydrogen peroxide based on bioelectrocatalytic reduction of hydrogen peroxide
- [4] Novel quaternary phosphonium-type cationic polyacrylamide and elucidation of dual-functional antibacterial/antiviral activity
- [5] Synthesis of photo-luminescent Zn(ii) Schiff base complexes and its derivative containing Pd(ii) moiety
- [6] Enhanced fluorescent resonant energy transfer of DNA conjugates complexed with surfactants and divalent metal ions†
- [7] Contents list
- [8] Catalytic asymmetric multicomponent reactions of isocyanide, isothiocyanate and alkylidene malonates†
- [9] Exploration of interactions between membrane proteins embedded in supported lipid bilayers and their antibodies by reflectometric interference spectroscopy-based sensing†
- [10] NIR-emissive iridium(iii) corrole complexes as efficient singlet oxygen sensitizers†










